molecular formula C20H18O6 B190344 2,3-Dehydrokievitone CAS No. 74161-25-4

2,3-Dehydrokievitone

Cat. No. B190344
CAS RN: 74161-25-4
M. Wt: 354.4 g/mol
InChI Key: RWDSADRZXTYPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dehydrokievitone is an isoflavanone found in Erythrina sacleuxii . It has been used for research purposes .


Synthesis Analysis

The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis (benzyloxy)-5′-iodoisoflavone with 2-methyl-3-butyn-2-ol . The catalytic hydrogenation of the resulting compound gives 2′,4′,5,7-tetrahydroxy-5′- (3-hydroxy-3-methylbutyl)isoflavone .


Molecular Structure Analysis

The molecular weight of 2,3-Dehydrokievitone is 354.35 and its formula is C20H18O6 . The structure is classified under Flavonoids, Isoflavones, Phenols, and Polyphenols .


Chemical Reactions Analysis

2,3-Dehydrokievitone has been found to inhibit the hemolysin activity of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 without affecting bacterial growth . It significantly decreases hemolysin expression in a dose-dependent manner .

Scientific Research Applications

Antimicrobial Activity

2,3-Dehydrokievitone has been identified to potently inhibit hemolysin activity in Staphylococcus aureus without killing the bacteria. This suggests its potential as a non-lethal inhibitor that could prevent the virulence of pathogens without contributing to antibiotic resistance .

Cancer Research

This compound has demonstrated cytotoxic activity against various cancer cell lines, including prostate, cervical, and ovarian adenocarcinoma cells. It can effectively induce apoptosis in these cells, indicating its potential use in cancer treatment studies .

Synthesis of Prenylisoflavones

2,3-Dehydrokievitone is used in the regioselective synthesis of prenylisoflavones, which are compounds with various biological activities. The synthesis process involves palladium-catalyzed coupling reactions and dehydration steps .

Study of Isoflavonoid Metabolism

Research involving 2,3-Dehydrokievitone has led to the discovery of its metabolites under the action of certain fungi like Botrytis cinerea . This contributes to our understanding of isoflavonoid metabolism and its implications .

Hemolysin Activity Neutralization

Studies have shown that 2,3-Dehydrokievitone can significantly reduce the expression of hemolysin but does not neutralize its activity effectively. This finding is crucial for developing strategies to combat infections caused by hemolysin-producing bacteria .

Safety And Hazards

The safety data sheet of 2,3-Dehydrokievitone indicates that it is for research use only and not for human or veterinary use .

Future Directions

2,3-Dehydrokievitone has been identified as a potential antivirulence agent against MRSA infection . It has been found to significantly attenuate the damage of A549 cells by S. aureus and reduce the release of lactate dehydrogenase (LDH) . In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDSADRZXTYPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225121
Record name 2,3-Dehydrokievitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dehydrokievitone

CAS RN

74161-25-4
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74161-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dehydrokievitone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dehydrokievitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DEHYDROKIEVITONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',4',5,7-Tetrahydroxy-8-prenylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dehydrokievitone
Reactant of Route 2
Reactant of Route 2
2,3-Dehydrokievitone
Reactant of Route 3
Reactant of Route 3
2,3-Dehydrokievitone
Reactant of Route 4
Reactant of Route 4
2,3-Dehydrokievitone
Reactant of Route 5
Reactant of Route 5
2,3-Dehydrokievitone
Reactant of Route 6
Reactant of Route 6
2,3-Dehydrokievitone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.